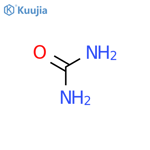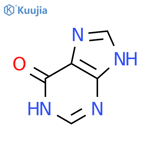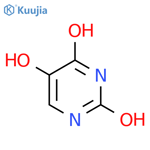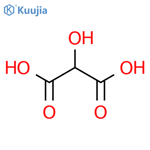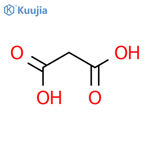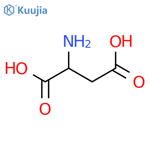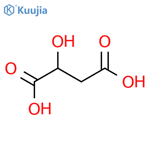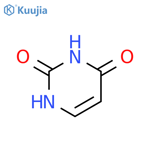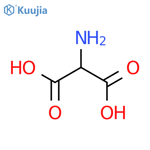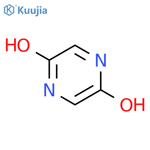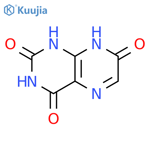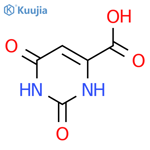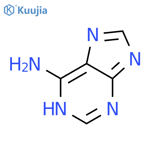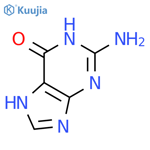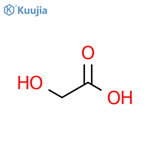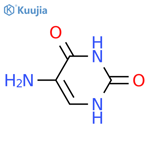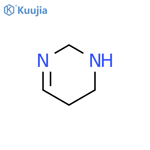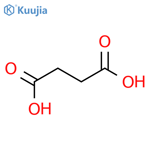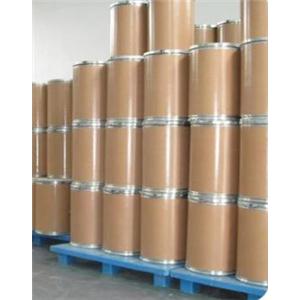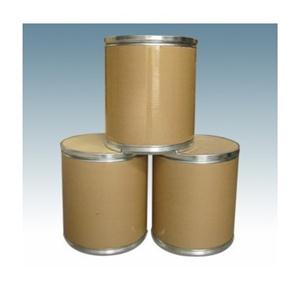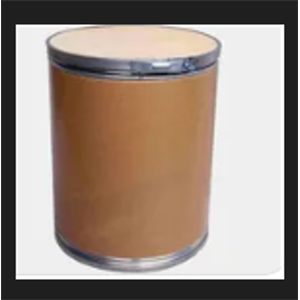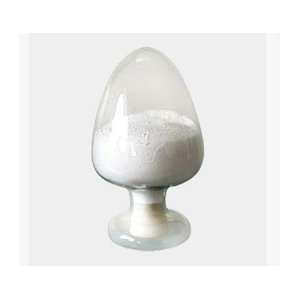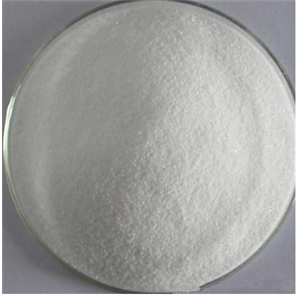- New Insights into the Characterization of 'Insoluble Black HCN Polymers', Chemistry & Biodiversity, 2012, 9(1), 25-40
Cas no 56-40-6 (Glycine)
グリシン(Glycine)は、最も単純な構造を持つアミノ酸であり、分子式C₂H₅NO₂で表されます。非極性で親水性の性質を持ち、生体内で重要な役割を果たしています。タンパク質合成の構成要素としてだけでなく、神経伝達物質としても機能し、中枢神経系における抑制作用に関与しています。グリシンの利点として、高い生体適合性、優れた溶解性、および安定性が挙げられます。また、食品添加物や医薬品原料として広く利用され、pH調整剤や保湿剤としても応用可能です。その化学的純度と多様な機能性から、研究・産業分野で重要な化合物として位置付けられています。
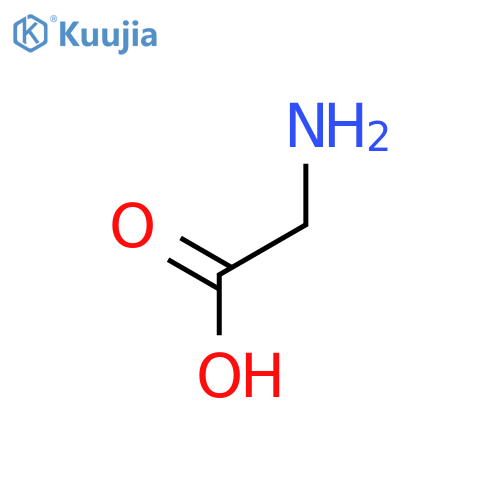
Glycine structure
商品名:Glycine
Glycine 化学的及び物理的性質
名前と識別子
-
- 2-Aminoacetic acid
- BLOTTING BUFFER
- TG BUFFER
- TRIS-GLYCINE
- TRIS-GLYCINE BUFFER
- TRIS GLYCINE BUFFER CONCENTRATE
- TRIS-GLYCINE RUNNING BUFFER
- TRIS-TRICINE BUFFER
- TT BUFFER
- Acetic acid, amino-
- Amino acid
- amino-aceticaci
- Aminoessigsαure
- Aminoethanoecacid
- Amitone
- Athenon
- component of Corilin
- Glicoamin
- L-Glycine
- Glycine [for Electrophoresis]
- Aminoacetic acid
- Aminoacetic acid,medicinal
- Glycine
- GLYCINE(RG)
- H-Gly-OH
- aminomethylcarboxylic acid
- carboxymethylamine
- GLYCINEULTRAPURE
- Glycocoll
- Gly
- Iconyl
- Monazol
- Additive Screening Solution 47
- Kit-No 78374
- Pilose Asiabell Root Extract
- Additive Screening Solution 47/Kit-No 78374
- 甘氨酸
- Glycinate
- Aminoethanoic acid
- Glycolixir
- Glycosthene
- Aciport
- Padil
- Hampshire glycine
- Leimzucker
- Aminoazijnzuur
- Glycine, non-medical
- Sucre de gelatine
- Gyn-hydralin
- GLY (IUPAC abbrev)
- Glycinum
- Glyzin
- Corilin
- Glycinum [INN-Latin]
- Glicina [INN-Spanish]
- Glycine [INN]
- Glykokoll
- Acidum aminoaceticum [INN-Latin]
- Acido aminoacetico [INN-Spanish]
- Acide aminoacetique [INN-French]
- FEMA No. 3287
- CC
- Aminoethanoate
- Glicina (INN-Spanish)
- NSC-25936
- AMINOACETIC ACID 1.5% IN PLASTIC CONTAINER
- Biomol-NT_000195
- MFCD00008131
- B72BA06C-60E9-4A83-A24A-A2D7F465BB65
- CS-B1641
- Tox21_113575
- Glycine, purum, >=98.5% (NT)
- AI3-04085
- Acide aminoacetique (INN-French)
- H2N-CH2-COOH
- NSC 25936
- amino-Acetic acid
- CAREDO Repair Cracked Teeth Toothpastes100g
- 2-Aminoacetic acid;Aminoacetic acid
- 1ST1408
- [3H]glycine
- GLYCINE [JAN]
- GLYCINE [EP MONOGRAPH]
- CCRIS 5915
- CAREDO Treating Gingivitis Toothpastes100g
- GLYCINE [ORANGE BOOK]
- UNII-TE7660XO1C
- Q-201300
- CAS-56-40-6
- BP-31024
- Glycine (USP:INN)
- GTPL4084
- NSC760120
- GLYCINE (USP-RS)
- D70890
- EC 200-272-2
- Glycine iron sulphate (1:1)
- D00011
- AZD4282
- Q620730
- Acide aminoacetique
- Glycine, United States Pharmacopeia (USP) Reference Standard
- GLYCINE [FCC]
- bmse000977
- 2-aminoacetate
- CAREDO Treating Gingivitis Toothpastes
- InChI=1/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5
- Glycine (JP18/USP)
- HY-Y0966
- CCG-266010
- WLN: Z1VQ
- Glycine, free base
- NH2CH2COOH
- BPBio1_001222
- GLYCINE [USP MONOGRAPH]
- L-Glycine,(S)
- Glycine, labeled with carbon-14
- Corilin (Salt/Mix)
- Glycine, tested according to Ph.Eur.
- Acido aminoacetico (INN-Spanish)
- Gly-CO
- GLYCINE [FHFI]
- DB-029870
- amino-Acetate
- NCGC00024503-03
- GLYCINE (MART.)
- Glycine, BioUltra, >=99.0% (NT)
- AB-131/40217813
- 56-40-6
- BRD-K72369578-001-04-1
- Glycine, 99%, natural, FCC, FG
- Glycine, analytical standard, for nitrogen determination according to Kjeldahl method
- Acidum aminoaceticum (INN-Latin)
- HSDB 495
- DTXCID90667
- 2-aminoaceticacid
- C22407
- 25718-94-9
- Glycine, >=99.0% (NT)
- BDBM18133
- Gly-OH
- EINECS 200-272-2
- GLYCINE [MI]
- Glycine 1000 microg/mL in Water
- aminoacetate
- GLYCINE [GREEN BOOK]
- C-Terminal [mycofactocin precursor peptide]-glycine
- Glicina
- Hgly
- GLYCINE [VANDF]
- GTPL4635
- L-Gly
- GTPL727
- Glycine, European Pharmacopoeia (EP) Reference Standard
- GLYCINE-1-13C-15N
- bmse000089
- CHEMBL773
- Glycine, for electrophoresis, >=99%
- Q27115084
- Acido aminoacetico
- Glycine, ReagentPlus(R), >=99% (HPLC)
- BCP25965
- STL194276
- DTXSID9020667
- Glycine, Pharmaceutical Secondary Standard; Certified Reference Material
- SR-01000597729
- Aminoessigsaure
- GLYCINE [USP-RS]
- Glycine, from non-animal source, meets EP, JP, USP testing specifications, suitable for cell culture, >=98.5%
- Aminoessigsaeure
- GLYCINE [HSDB]
- Z955123660
- Glycine, meets analytical specification of Ph. Eur., BP, USP, 99-101% (based on anhydrous substance)
- GLYCINE [WHO-DD]
- s4821
- GLYCINE [II]
- CHEBI:15428
- H-Gly
- EN300-19731
- L001246
- Glycine, BioUltra, for molecular biology, >=99.0% (NT)
- Pharmakon1600-01300021
- AKOS000119626
- Glycine, Electrophoresis Grade
- Glycine, 98.5-101.5%
- Glycine, ACS reagent, >=98.5%
- C00037
- SERINE IMPURITY B [EP IMPURITY]
- GLYCINE (EP MONOGRAPH)
- Tox21_113575_1
- Glycine [USP:INN]
- NSC-760120
- Glycine, >=99%
- Tocris-0219
- TE7660XO1C
- HB0299
- GLYCINE [MART.]
- Treating Gingivitis Toothpaste
- Glycine, Vetec(TM) reagent grade, 98%
- NS00001575
- NCGC00024503-01
- Glycine (H-Gly-OH)
- GLYCINE (USP MONOGRAPH)
- NCGC00024503-02
- [14C]-glycine
- Repair Cracked Teeth Toothpaste
- CAREDO Repair Cracked Teeth Toothpastes
- DB00145
- Glycine, EP/USP
- NSC25936
- Glycinum (INN-Latin)
- M03001
- Glycine, BioXtra, >=99% (titration)
- Gly-253
- Acidum aminoaceticum
- [14C]glycine
- G0317
- G0099
- Glycine, 99%, FCC
- GLYCINE (II)
- 18875-39-3
- SR-01000597729-1
- GLYCINE 1.5% IN PLASTIC CONTAINER
- Glycine USP grade
- F2191-0197
- Glycine, SAJ special grade, >=99.0%
- Glycine - Absolute carbon isotope ratio
- Glycine, certified reference material, TraceCERT(R)
- FG175750
- Glycine, from non-animal source, suitable for cell culture
- EAA89676
- FG02717
- Glycine (Standard)
- HY-Y0966R
- Glycine - EP
- 200-272-2
- Glycine, technical grade
- FG71510
- MSK1408
-
- MDL: MFCD00008131
- インチ: 1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)
- InChIKey: DHMQDGOQFOQNFH-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C([H])([H])N([H])[H])=O
- BRN: 635782
計算された属性
- せいみつぶんしりょう: 75.032028g/mol
- ひょうめんでんか: 0
- XLogP3: -3.2
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 回転可能化学結合数: 1
- どういたいしつりょう: 75.032028g/mol
- 単一同位体質量: 75.032028g/mol
- 水素結合トポロジー分子極性表面積: 63.3Ų
- 重原子数: 5
- 複雑さ: 42.9
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- ぶんしりょう: 75.07
じっけんとくせい
- におい: Odorless
- Temperature: STARTS TO DECOMP AT 233 °C
- Dissociation Constants: pKa = 2.37 @ 20 °C
- Taste: Sweet
- 色と性状: 白色単斜晶または六方晶、または白色結晶粉末。無味乾燥で、特別な甘みがあります。
- 密度みつど: 1.03 g/mL at 20 °C
- ゆうかいてん: 240 °C (dec.) (lit.)
- ふってん: 233 ºC
- フラッシュポイント: 176.67°C
- 屈折率: 1.4264 (estimate)
- PH値: 4(0.2 molar aqueous solution)
- ようかいど: H2O: 100 mg/mL
- すいようせい: 25 g/100 mL (25 ºC)
- あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 63.32000
- LogP: -0.27000
- におい: Odorless
- ようかいせい: 水に溶解し、ピリジンに微溶解し、水に溶解する
- FEMA: 3287 | GLYCINE
- 酸性度係数(pKa): 2.35(at 25℃)
- マーカー: 4491
Glycine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- 危険カテゴリコード: R 33:累積効果リスク。
- セキュリティの説明: S22-S24/25
- RTECS番号:MB7600000
- TSCA:Yes
- セキュリティ用語:S22;S24/25
- リスク用語:R33
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Glycine 税関データ
- 税関コード:29224910
- 税関データ:
中国税関番号:
29224910
Glycine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-B1641-1g |
Glycine |
56-40-6 | ≥98.0% | 1g |
$60.0 | 2021-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1451326-5kg |
Glycine,AR,≥99.0% |
56-40-6 | AR,≥99.0% | 5kg |
¥716 | 2023-04-15 | |
| TRC | G615990-10g |
Glycine |
56-40-6 | 10g |
$ 150.00 | 2023-09-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | G7126-1KG |
56-40-6 | 1KG |
¥997.17 | 2023-01-13 | |||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | G7126-25KG |
56-40-6 | 25KG |
¥13751.28 | 2023-01-13 | |||
| Enamine | EN300-19731-2.5g |
2-aminoacetic acid |
56-40-6 | 95% | 2.5g |
$25.0 | 2023-11-13 | |
| OTAVAchemicals | 2825296-100MG |
2-aminoacetic acid |
56-40-6 | 95% | 100MG |
$52 | 2023-06-25 | |
| Oakwood | M03001-1Kg |
Glycine (H-Gly-OH) |
56-40-6 | 99% | 1kg |
$66.00 | 2023-09-17 | |
| Oakwood | 105741-10kg |
Glycine USP grade |
56-40-6 | 99% | 10kg |
$900.00 | 2024-07-19 | |
| FUJIFILM | 072-05285-500g |
Glycine |
56-40-6 | 500g |
JPY 4500 | 2023-09-15 |
Glycine 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Ammonium chloride Solvents: Water ; 3 - 30 d, 38 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 24 h, 110 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 24 h, 110 °C
リファレンス
Glycine Preparation Products
- Urea (57-13-6)
- Hypoxanthine (68-94-0)
- Isobarbituric Acid (496-76-4)
- Hydroxymalonic Acid (80-69-3)
- propanedioic acid (141-82-2)
- 2-aminobutanedioic acid (617-45-8)
- Malic acid (6915-15-7)
- Uracil (66-22-8)
- 2-Aminomalonic Acid Monopotassium Salt (1068-84-4)
- Pyrazine-2,5-diol (134434-28-9)
- 2,4,7(1H,3H,8H)-Pteridinetrione (2577-38-0)
- Glycine (56-40-6)
- 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (65-86-1)
- Adenine (73-24-5)
- Guanine (73-40-5)
- 2-hydroxyacetic acid (79-14-1)
- 5-Aminouracil (932-52-5)
- Pyrimidine, 2,3,4,5-tetrahydro- (83921-18-0)
- butanedioic acid (110-15-6)
Glycine サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:56-40-6)Glycine
注文番号:A20662
在庫ステータス:in Stock
はかる:5kg
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 04:10
価格 ($):509.0
atkchemica
ゴールドメンバー
(CAS:56-40-6)Glycine
注文番号:CL17957
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:40
価格 ($):discuss personally
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
(CAS:56-40-6)Glycine
注文番号:JH025
在庫ステータス:in Stock
はかる:25kg
清らかである:98.00%
最終更新された価格情報:Monday, 8 January 2024 17:37
価格 ($): negotiated
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:56-40-6)甘氨酸
注文番号:LE5679155
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:44
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:56-40-6)Glycine
注文番号:LE18663
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:19
価格 ($):discuss personally
Glycine 関連文献
-
2. CCXXVII.—Strychnine and brucine. Part IIGeorge Roger Clemo,William Henry Perkin,Robert Robinson J. Chem. Soc. Trans. 1924 125 1751
-
Bailee N. Barrett,Garrett L. Sternhagen,Donghui Zhang Polym. Chem. 2021 12 1540
-
Hakan Kayi,Ralf I. Kaiser,John D. Head Phys. Chem. Chem. Phys. 2012 14 4942
-
Alicia Schuitemaker,Julie Aufort,Katarzyna B. Koziara,Raffaella Demichelis,Paolo Raiteri,Julian D. Gale Phys. Chem. Chem. Phys. 2021 23 27253
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:56-40-6)Glycine

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:56-40-6)Glycine

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
